Antifungal Potency vs. Fluconazole
Derivatives of 5-amino-3,4-dihydroquinolin-2(1H)-one, specifically compound 'c1', demonstrated potent antifungal activity against Aspergillus flavus with a minimum inhibitory concentration (MIC) of 1.25 µg/mL [1]. This potency is a key differentiator when compared to the widely used reference drug Fluconazole, which exhibited a significantly weaker MIC of 80 µg/mL against the same strain under identical assay conditions [1]. The quantified difference represents a 64-fold improvement in in vitro potency, underscoring the value of the 5-amino scaffold for developing next-generation antifungals [1].
| Evidence Dimension | In vitro Antifungal Activity (MIC) |
|---|---|
| Target Compound Data | 1.25 µg/mL (for lead derivative 'c1') |
| Comparator Or Baseline | Fluconazole: 80 µg/mL |
| Quantified Difference | 64-fold higher potency (lower MIC) |
| Conditions | MIC assay against Aspergillus flavus; serial dilution method [1] |
Why This Matters
This data directly justifies the selection of this compound as a starting material for antifungal drug discovery, offering a significant potency advantage over existing therapies.
- [1] Elgemeie GH, et al. Design, synthesis and biological evaluation of novel 5-(piperazin-1-yl)quinolin-2(1H)-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry. 2020. View Source
